benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate is a complex organic compound that features a variety of functional groups, including isoquinoline, trityl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development:
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the sulfonyl group.
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(4-methylphenyl)propanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the sulfonyl group and the specific substitution pattern on the phenyl ring make benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate unique compared to its analogs. These structural features may impart unique chemical and biological properties.
Properties
Molecular Formula |
C46H40Cl2N2O5S |
---|---|
Molecular Weight |
803.8 g/mol |
IUPAC Name |
benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C46H40Cl2N2O5S/c1-56(53,54)38-24-14-17-33(27-38)28-41(45(52)55-31-32-15-6-2-7-16-32)49-44(51)42-40(47)29-34-30-50(26-25-39(34)43(42)48)46(35-18-8-3-9-19-35,36-20-10-4-11-21-36)37-22-12-5-13-23-37/h2-24,27,29,41H,25-26,28,30-31H2,1H3,(H,49,51)/t41-/m0/s1 |
InChI Key |
KLDWSWPQAOUDKF-RWYGWLOXSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.